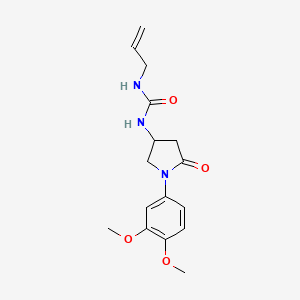

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a small-molecule urea derivative featuring:

- A 3,4-dimethoxyphenyl group attached to the nitrogen of a pyrrolidinone ring.

- An allyl group linked via a urea bridge, which may influence solubility and reactivity.

Properties

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-4-7-17-16(21)18-11-8-15(20)19(10-11)12-5-6-13(22-2)14(9-12)23-3/h4-6,9,11H,1,7-8,10H2,2-3H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZONLIGBMTJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the following steps:

Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.

Allylation: The allyl group is introduced through an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.

Urea Formation: The final step involves the formation of the urea moiety through the reaction of the intermediate with an isocyanate or a carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

Chemical Biology: The compound serves as a probe to study enzyme activities and protein interactions.

Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Polymer Chemistry

Polyacetylenes with Carbamate and 3,4-Dimethoxyphenyl Groups ():

- Example Compound : 1-(3,4-dimethoxyphenyl) propane-2-yl prop-2-ynylcarbamate.

- Key Features :

- Contains a carbamate group (O-linked) vs. the urea group (N-linked) in the target compound.

- Shares the 3,4-dimethoxyphenyl moiety, which enhances solubility in organic solvents.

- Molecular weights range from 13,900–18,400 g/mol (polymers) , contrasting with the target compound’s expected lower molecular weight (small molecule).

Key Differences :

Reactivity Analogues in Lignin Degradation Studies

Lignin Model Compounds with 3,4-Dimethoxyphenyl Groups ():

- Example Compound: 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol.

- Key Features :

Key Insights :

- The 3,4-dimethoxyphenyl group in the target compound may render it susceptible to oxidative degradation, similar to lignin models, though the urea and pyrrolidinone groups could stabilize the core structure .

- Unlike β-O-4 ethers, the urea group is less prone to alkaline cleavage, suggesting greater stability in basic environments.

Research Findings and Implications

Solubility and Aggregation

- Polyacetylenes with 3,4-dimethoxyphenyl groups exhibit high solubility due to helical conformations and aryl interactions . The target compound’s solubility may depend on the balance between its polar urea/pyrrolidinone groups and hydrophobic allyl/aryl moieties.

Reactivity and Stability

- The allyl group could participate in thiol-ene reactions, offering functionalization pathways absent in carbamate-based polymers.

Biological Activity

1-Allyl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound notable for its complex structure, which includes an allyl group, a dimethoxyphenyl group, and a pyrrolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of the Dimethoxyphenyl Group : This is performed via nucleophilic substitution reactions using halogenated precursors.

- Allylation : The allyl group is introduced using reagents like allyl bromide or allyl chloride.

- Urea Formation : The final step involves the reaction of intermediates with isocyanates or carbamates under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Pharmacological Studies

Research has indicated that this compound exhibits significant pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that it can inhibit inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases.

- Analgesic Properties : In experimental models, this compound demonstrated superior pain inhibition compared to standard analgesics like diclofenac sodium, with effective doses showing promising results in pain management (ED50 values reported around 19 mg/kg) .

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell lines. Its structural components are believed to contribute to its efficacy against various cancer types.

Case Studies

Several case studies have explored the biological implications of this compound:

- In Vivo Analgesic Study :

-

Anticancer Activity :

- Another study focused on its effect on cancer cell proliferation. The compound was tested against various cancer cell lines, showing a dose-dependent inhibition of growth, suggesting its potential as an anticancer agent.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.